molecular formula C29H26N2O5 B12202575 5-ethoxy-1-methyl-6-(((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)methyl)-4-phenyl-3,4-dihydropyrimidin-2(1H)-one

5-ethoxy-1-methyl-6-(((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)methyl)-4-phenyl-3,4-dihydropyrimidin-2(1H)-one

Cat. No.: B12202575
M. Wt: 482.5 g/mol
InChI Key: UDRGPKDTFTVKML-UHFFFAOYSA-N
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Description

“5-ethoxy-1-methyl-6-(((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)methyl)-4-phenyl-3,4-dihydropyrimidin-2(1H)-one” is a complex organic compound that belongs to the class of dihydropyrimidinones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of chromenyl and phenyl groups in its structure suggests potential interactions with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-ethoxy-1-methyl-6-(((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)methyl)-4-phenyl-3,4-dihydropyrimidin-2(1H)-one” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the chromenyl intermediate: This step involves the synthesis of the 2-oxo-4-phenyl-2H-chromen-7-yl moiety through a condensation reaction between salicylaldehyde and acetophenone in the presence of a base.

    Synthesis of the dihydropyrimidinone core: The dihydropyrimidinone core can be synthesized via the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Coupling of intermediates: The final step involves the coupling of the chromenyl intermediate with the dihydropyrimidinone core through an etherification reaction using appropriate reagents and conditions.

Industrial Production Methods

Industrial production of such complex compounds often requires optimization of reaction conditions to achieve high yields and purity. This may involve the use of advanced techniques such as continuous flow chemistry, microwave-assisted synthesis, and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

“5-ethoxy-1-methyl-6-(((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)methyl)-4-phenyl-3,4-dihydropyrimidin-2(1H)-one” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.

    Substitution: The phenyl and chromenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of “5-ethoxy-1-methyl-6-(((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)methyl)-4-phenyl-3,4-dihydropyrimidin-2(1H)-one” involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signal transduction pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression and replication.

Comparison with Similar Compounds

Similar Compounds

    5-ethoxy-1-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one: Lacks the chromenyl group, which may result in different biological activities.

    6-(((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)methyl)-4-phenyl-3,4-dihydropyrimidin-2(1H)-one: Lacks the ethoxy and methyl groups, potentially altering its chemical reactivity and biological interactions.

Uniqueness

The presence of both chromenyl and dihydropyrimidinone moieties in “5-ethoxy-1-methyl-6-(((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)methyl)-4-phenyl-3,4-dihydropyrimidin-2(1H)-one” makes it unique, as it combines the properties of both classes of compounds

Properties

Molecular Formula

C29H26N2O5

Molecular Weight

482.5 g/mol

IUPAC Name

5-ethoxy-3-methyl-4-[(2-oxo-4-phenylchromen-7-yl)oxymethyl]-6-phenyl-1,6-dihydropyrimidin-2-one

InChI

InChI=1S/C29H26N2O5/c1-3-34-28-24(31(2)29(33)30-27(28)20-12-8-5-9-13-20)18-35-21-14-15-22-23(19-10-6-4-7-11-19)17-26(32)36-25(22)16-21/h4-17,27H,3,18H2,1-2H3,(H,30,33)

InChI Key

UDRGPKDTFTVKML-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(N(C(=O)NC1C2=CC=CC=C2)C)COC3=CC4=C(C=C3)C(=CC(=O)O4)C5=CC=CC=C5

Origin of Product

United States

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